molecular formula C14H13N7O5 B4382469 N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4382469
M. Wt: 359.30 g/mol
InChI Key: UJDUODOMYCFVNM-UHFFFAOYSA-N
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Description

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including morpholine, benzoxadiazole, nitro, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sulfuric acid, diethanolamine, and various chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, various oxidizing agents for oxidation, and halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O5/c22-14(13-10(21(23)24)7-15-17-13)16-8-1-2-9(12-11(8)18-26-19-12)20-3-5-25-6-4-20/h1-2,7H,3-6H2,(H,15,17)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDUODOMYCFVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=C(C=NN4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

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